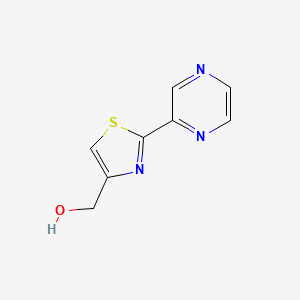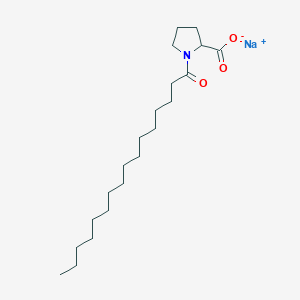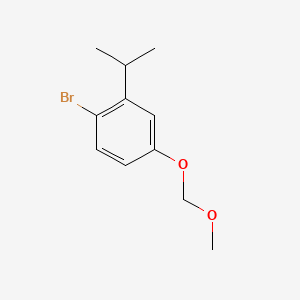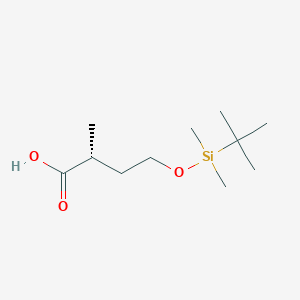
Methyl 2-cyclopropyl-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclopropyl-1-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a cyclopropyl group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropyl-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyclopropyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid (H5IO6) and other oxo-donor reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-cyclopropyl-1-naphthoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mecanismo De Acción
The mechanism of action of methyl 2-cyclopropyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The ester functional group can undergo hydrolysis, releasing the active naphthoate moiety, which can interact with cellular components and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar structure but with a methoxy group instead of a cyclopropyl group.
Methyl 1-hydroxy-2-naphthoate: Contains a hydroxyl group, leading to different reactivity and applications.
Uniqueness
Methyl 2-cyclopropyl-1-naphthoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
methyl 2-cyclopropylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-12-5-3-2-4-10(12)8-9-13(14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3 |
Clave InChI |
IBQXQHJVNPDEKZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC2=CC=CC=C21)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)








![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)



![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
